MMP-2 vs. ADAM17 Selectivity Window: A Gross Selectivity Flag
The compound demonstrates a detectable selectivity window between MMP-2 and ADAM17. Against human recombinant MMP-2, the IC50 is greater than 10,000 nM, while against ADAM17 (TACE) it is approximately 150,000 nM [1]. This indicates a >15-fold selectivity preference for MMP-2 over ADAM17 under the assay conditions, a characteristic that may not be preserved in analogs lacking the tosylpiperidine moiety.
| Evidence Dimension | Inhibitory potency (IC50) against different metalloproteinases from the same assay platform |
|---|---|
| Target Compound Data | MMP-2 IC50 > 10,000 nM; ADAM17 IC50 = 150,000 nM |
| Comparator Or Baseline | Internal comparator: ADAM17 vs. MMP-2 within the same compound profile |
| Quantified Difference | >15-fold selectivity for MMP-2 over ADAM17 |
| Conditions | Recombinant human enzymes; fluorometry assay using FS-6 substrate; pre-incubation 30 min (ADAM17) or 2 hrs (MMP-2) |
Why This Matters
For scientists studying MMP-2 biology where ADAM17 counter-screening is required, this built-in selectivity window reduces the risk of confounding phenotypes compared to a non-selective inhibitor.
- [1] BindingDB. Entry BDBM50138796 (ChEMBL CHEMBL3751971). Affinity data for MMP2 (IC50 >1.00E+4 nM) and ADAM17 (IC50 1.50E+5 nM). University of California, San Diego. View Source
